molecular formula C12H15Br4O4P B14501542 Bis(3,3-dibromopropyl) phenyl phosphate CAS No. 62785-00-6

Bis(3,3-dibromopropyl) phenyl phosphate

Cat. No.: B14501542
CAS No.: 62785-00-6
M. Wt: 573.83 g/mol
InChI Key: ADTACSAGFQCPRK-UHFFFAOYSA-N
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Description

Bis(3,3-dibromopropyl) phenyl phosphate is an organophosphorus compound that contains bromine atoms. It is known for its flame-retardant properties and is used in various industrial applications. The compound’s molecular formula is C12H15Br4O4P, and it consists of a phenyl group attached to a phosphate group, which is further bonded to two 3,3-dibromopropyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,3-dibromopropyl) phenyl phosphate typically involves the reaction of phenyl phosphate with 3,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(3,3-dibromopropyl) phenyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce brominated phenyl phosphates, while substitution reactions can yield various substituted phenyl phosphates .

Scientific Research Applications

Bis(3,3-dibromopropyl) phenyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(3,3-dibromopropyl) phenyl phosphate involves its interaction with various molecular targets. The compound exerts its effects by disrupting the combustion process, thereby preventing the spread of flames. It achieves this by releasing bromine radicals, which interfere with the free radical chain reactions that sustain combustion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,3-dibromopropyl) phenyl phosphate is unique due to its specific molecular structure, which provides distinct flame-retardant properties. The positioning of the bromine atoms and the phenyl group contribute to its effectiveness and stability in various applications .

Properties

CAS No.

62785-00-6

Molecular Formula

C12H15Br4O4P

Molecular Weight

573.83 g/mol

IUPAC Name

bis(3,3-dibromopropyl) phenyl phosphate

InChI

InChI=1S/C12H15Br4O4P/c13-11(14)6-8-18-21(17,19-9-7-12(15)16)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

ADTACSAGFQCPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCCC(Br)Br)OCCC(Br)Br

Origin of Product

United States

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